molecular formula C22H26ClN3O4 B14950622 N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide

N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide

Cat. No.: B14950622
M. Wt: 431.9 g/mol
InChI Key: KHTGJUKCUUDYRM-ZMOGYAJESA-N
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Description

N~1~-(TERT-BUTYL)-2-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(TERT-BUTYL)-2-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, the introduction of specific functional groups under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, chlorobenzyl compounds, and tert-butyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(TERT-BUTYL)-2-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the compound by adding hydrogen atoms or removing oxygen atoms.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of materials with specific properties or as a component in industrial processes.

Mechanism of Action

The mechanism of action of N1-(TERT-BUTYL)-2-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(TERT-BUTYL)-2-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE include other hydrazino derivatives, benzyl ether compounds, and oxoacetamides.

Uniqueness

The uniqueness of N1-(TERT-BUTYL)-2-[2-((E)-1-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H26ClN3O4

Molecular Weight

431.9 g/mol

IUPAC Name

N-tert-butyl-N'-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]oxamide

InChI

InChI=1S/C22H26ClN3O4/c1-5-29-19-12-16(13-24-26-21(28)20(27)25-22(2,3)4)8-11-18(19)30-14-15-6-9-17(23)10-7-15/h6-13H,5,14H2,1-4H3,(H,25,27)(H,26,28)/b24-13+

InChI Key

KHTGJUKCUUDYRM-ZMOGYAJESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC(C)(C)C)OCC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC(C)(C)C)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

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